molecular formula C19H23N7O6 B588109 (6S)-Tetrahydrofolic Acid CAS No. 71963-69-4

(6S)-Tetrahydrofolic Acid

Cat. No. B588109
CAS RN: 71963-69-4
M. Wt: 445.436
InChI Key: GTHBYNYDVOUIBB-VHBIQUBJSA-N
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Description

“(6S)-Tetrahydrofolic acid” is a derivative of folic acid in which the pteridine ring is fully reduced . It is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions . It is a diastereomer of tetrahydrofolic acid, a reduced form of folic acid that serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism .


Synthesis Analysis

The natural 6-isomers of tetrahydrofolates have been produced by enzymatic or stereoselective chemical reduction of folic acid, chromatographic separation, and fractional crystallization . The total stereospecific synthesis of tetrahydropterins, including tetrahydrofolic acid, has been accomplished .


Molecular Structure Analysis

The molecular formula of “(6S)-Tetrahydrofolic acid” is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .


Chemical Reactions Analysis

“(6S)-Tetrahydrofolic acid” serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . It is 1,000-fold more active than the (6R) form at promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor of P. cerevisiae .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6S)-Tetrahydrofolic acid” include a molecular weight of 445.4 g/mol, hydrogen bond donor count of 10, hydrogen bond acceptor count of 14, rotatable bond count of 9, exact mass of 543.13836119 g/mol, monoisotopic mass of 543.13836119 g/mol, topological polar surface area of 290 Ų, heavy atom count of 37, and covalently-bonded unit count of 2 .

Scientific Research Applications

Pregnancy and Fetal Development

“(6S)-Tetrahydrofolic Acid” is being studied for its effectiveness in increasing serum and red blood cell folate concentrations during pregnancy . This is important because adequate folate levels are crucial for the healthy development of the fetus, particularly in preventing neural tube defects .

Cardiovascular Health

Research has been conducted to evaluate the cardiovascular toxicity of “(6S)-Tetrahydrofolic Acid” and folic acid in early embryonic development . The study found that folic acid, but not “(6S)-Tetrahydrofolic Acid”, could inhibit angiogenesis in zebrafish and result in abnormal cardiovascular development .

Maternal Metabolism

“(6S)-Tetrahydrofolic Acid” is being compared with folic acid for their effects on maternal metabolism . This research could provide insights into how different forms of folate affect the metabolic health of pregnant women .

Hypothalamic Gene Expression

Studies are also being conducted to understand the impact of “(6S)-Tetrahydrofolic Acid” and folic acid on hypothalamic gene expression . This could shed light on how these compounds influence brain function and development .

Dietary Supplementation

“(6S)-Tetrahydrofolic Acid” is being considered as a potential replacement for synthetic folic acid in diets and prenatal supplements . This is due to its natural form, which may be more readily absorbed and utilized by the body .

Folate Status Biomarkers

Research is being conducted to understand the effect of “(6S)-Tetrahydrofolic Acid” compared to folic acid on circulating biomarkers of folate status during pregnancy . This could help inform future folate supplementation policies for pregnant women .

Mechanism of Action

Target of Action

(6S)-Tetrahydrofolic Acid, also known as 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca), is the predominant form of dietary folate in circulation . This pathway is crucial for the synthesis of aromatic compounds in bacteria, fungi, algae, some protozoan parasites, and plants .

Mode of Action

This interaction leads to changes in the metabolic processes of the targeted organisms, affecting their growth and survival .

Biochemical Pathways

(6S)-Tetrahydrofolic Acid affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . This pathway is absent in mammals, making it an attractive target for antimicrobial drugs and herbicides .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (6S)-Tetrahydrofolic Acid are crucial for its bioavailability and therapeutic effect. Generally, these properties depend heavily on the drug’s ability to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .

Result of Action

The molecular and cellular effects of (6S)-Tetrahydrofolic Acid’s action are significant. For instance, in a study on zebrafish, it was found that (6S)-Tetrahydrofolic Acid reduced brain damage by reducing motor dysfunction and neurobehavioral defects . It counteracted oxidative damages after injury by increasing the activities of GSH-Px and SOD and decreasing the content of MDA . RNA-seq and RT-qPCR results showed that (6S)-Tetrahydrofolic Acid played a neuroprotective role by alleviating neuroinflammation, inhibiting blood coagulation, and neuronal apoptosis processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6S)-Tetrahydrofolic Acid. For instance, acid rain can significantly alter soil physicochemical and biochemical processes . These environmental changes could potentially affect the stability and efficacy of (6S)-Tetrahydrofolic Acid.

Safety and Hazards

When handling “(6S)-Tetrahydrofolic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As for future directions, there are ongoing studies and research on “(6S)-Tetrahydrofolic Acid”. For instance, there is a study on whether natural (6S)-5-methyltetrahydrofolic acid is as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy . Another study focuses on the production of (6S)-and (6R)-tetrahydrofolic acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (6S)-Tetrahydrofolic Acid involves the reduction of dihydrofolic acid to tetrahydrofolic acid.", "Starting Materials": ["Pteridine", "p-aminobenzoic acid", "Glutamic acid", "Formaldehyde", "Sodium cyanoborohydride"], "Reaction": ["1. Pteridine is reacted with p-aminobenzoic acid to form dihydropteroic acid.", "2. Dihydropteroic acid is then reacted with glutamic acid in the presence of formaldehyde to form dihydrofolic acid.", "3. Sodium cyanoborohydride is used to reduce dihydrofolic acid to (6S)-Tetrahydrofolic Acid."] }

CAS RN

71963-69-4

Molecular Formula

C19H23N7O6

Molecular Weight

445.436

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-1H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1

InChI Key

GTHBYNYDVOUIBB-VHBIQUBJSA-N

SMILES

C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Assay:≥95%A crystalline solid

synonyms

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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